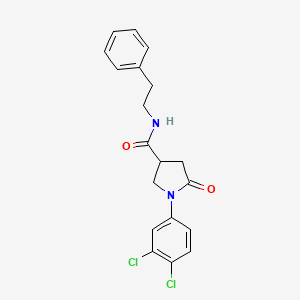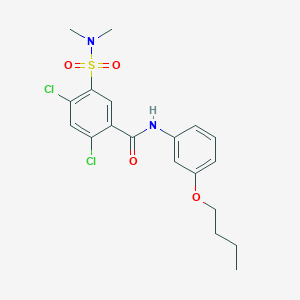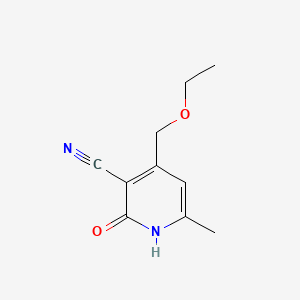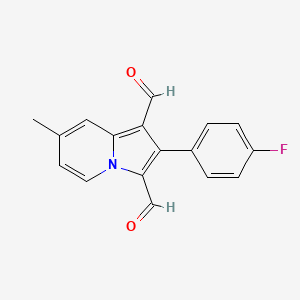![molecular formula C12H12N4O2 B11513761 N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide](/img/structure/B11513761.png)
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of pyrazole derivatives, which are important building blocks in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes: The synthesis of N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide involves several steps. One common synthetic route includes the following:
-
Formation of the Pyrazole Ring: : The pyrazole ring is formed by reacting an appropriate aldehyde or ketone with hydrazine hydrate. The reaction proceeds through cyclization, resulting in the formation of the pyrazole core.
-
Introduction of the Benzamide Group: : The pyrazole ring is then functionalized by reacting it with an appropriate benzoyl chloride or benzoyl isocyanate. This step introduces the benzamide moiety.
-
Methylation: : Finally, the nitrogen atom in the pyrazole ring is methylated using methyl iodide or another suitable methylating agent.
Industrial Production Methods: While this compound is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Optimization of reaction conditions, scalability, and purification methods would be necessary for industrial applications.
Chemical Reactions Analysis
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the pyrazole or benzamide groups.
Substitution: Substitution reactions can occur at the pyrazole nitrogen or the benzamide carbonyl carbon.
Common reagents include hydrazine hydrate, benzoyl chloride, methyl iodide, and various oxidizing or reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Medicinal Chemistry: It could serve as a scaffold for designing novel drugs targeting specific receptors or enzymes.
Biological Studies: Researchers may explore its interactions with proteins, enzymes, or nucleic acids.
Industry: Its derivatives might find use in agrochemicals or materials science.
Mechanism of Action
The exact mechanism of action for N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide remains to be fully elucidated. It likely interacts with specific molecular targets, affecting cellular processes or signaling pathways.
Comparison with Similar Compounds
While N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide is unique due to its specific substitution pattern, similar compounds include:
Properties
Molecular Formula |
C12H12N4O2 |
|---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrazol-3-yl)carbamoyl]benzamide |
InChI |
InChI=1S/C12H12N4O2/c1-8-7-10(16-15-8)13-12(18)14-11(17)9-5-3-2-4-6-9/h2-7H,1H3,(H3,13,14,15,16,17,18) |
InChI Key |
UBWZWOXRRYDEPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11513683.png)
![N-[2-(Biphenyl-4-yloxy)-5-trifluoromethyl-phenyl]-nicotinamide](/img/structure/B11513689.png)
![Thiazolidin-4-one, 3-ethyl-2-ethylimino-5-[1-(2-fluorobenzyl)-1H-indol-3-ylmethylene]-](/img/structure/B11513703.png)
![N-Benzo[1,3]dioxol-5-ylmethyl-2-[5-(2-fluoro-phenyl)-tetrazol-2-yl]-acetamide](/img/structure/B11513707.png)

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclopentyl}-N-(3-methylphenyl)pyridine-2-carboxamide](/img/structure/B11513723.png)
![3-(4-Bromophenyl)-1-phenylpyrazino[1,2-a]benzimidazole](/img/structure/B11513735.png)


![3-[(4-chlorophenoxy)methyl]-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11513747.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11513755.png)

![(2,4-Dichloro-benzylidene)-[3-(3,5-dimethyl-pyrazol-1-yl)-[1,2,4]triazol-4-yl]-amine](/img/structure/B11513772.png)

